molecular formula C15H17NO3S B5350290 N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide

货号 B5350290
分子量: 291.4 g/mol
InChI 键: ZXUSFQDUQIVROE-RYUDHWBXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide, also known as EFV, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that is used in the treatment of HIV-1 infections. This compound was first synthesized in 1996 by Merck Research Laboratories and was approved by the FDA in 1998. Since then, EFV has been widely used in combination therapy for the treatment of HIV-1 infections.

作用机制

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide binds to the HIV-1 reverse transcriptase enzyme and inhibits its activity, thereby preventing the replication of the virus. This compound binds to a different site on the reverse transcriptase enzyme than nucleoside analogs, which makes it effective against HIV-1 strains that are resistant to these drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile and is generally well-tolerated by patients. However, like all drugs, this compound can cause side effects, including central nervous system (CNS) symptoms such as dizziness, insomnia, and vivid dreams. These side effects can be managed by reducing the dose or switching to another drug.

实验室实验的优点和局限性

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide is widely used in laboratory experiments to study the mechanism of action of HIV-1 reverse transcriptase and to test the efficacy of other anti-HIV-1 drugs. One advantage of using this compound in these experiments is its potency and broad-spectrum activity against HIV-1 strains. However, one limitation of using this compound is its potential to cause CNS side effects, which can affect the behavior of laboratory animals.

未来方向

There are several future directions for the development of N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide and other NNRTIs. One area of research is the development of new NNRTIs that are effective against HIV-1 strains that are resistant to current drugs. Another area of research is the optimization of dosing regimens for this compound and other NNRTIs to reduce side effects and improve patient adherence. Finally, there is ongoing research into the use of this compound and other NNRTIs in combination therapy with other anti-HIV-1 drugs to improve treatment outcomes.

合成方法

The synthesis of N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide involves several steps, including the preparation of the key intermediate, 1-benzothiophene-2-carboxylic acid, which is then converted to this compound via a series of reactions. The overall yield of this compound is about 20%, which makes it a relatively cost-effective drug to produce.

科学研究应用

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide has been extensively studied in vitro and in vivo for its anti-HIV-1 activity. It has been shown to be effective against a wide range of HIV-1 strains, including those that are resistant to other NNRTIs. This compound is also effective in reducing the viral load and increasing the CD4+ T-cell count in HIV-1 infected patients. In addition, this compound has been shown to have a long half-life, which allows for once-daily dosing.

属性

IUPAC Name

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-2-19-12-9-18-8-11(12)16-15(17)14-7-10-5-3-4-6-13(10)20-14/h3-7,11-12H,2,8-9H2,1H3,(H,16,17)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUSFQDUQIVROE-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1NC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。